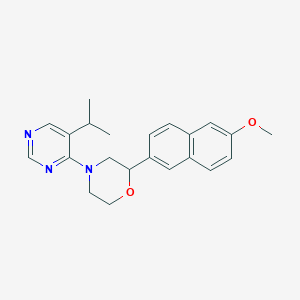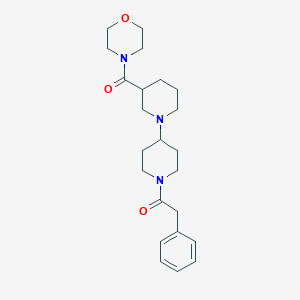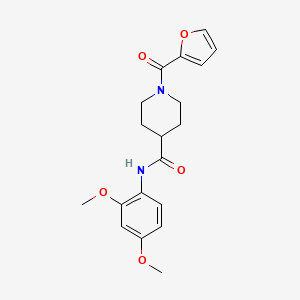
4-(5-isopropylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-isopropylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as IPN, and it belongs to the class of morpholine derivatives. IPN has been found to have a unique mechanism of action, making it a promising candidate for future research.
作用機序
IPN acts as a selective dopamine D2 receptor antagonist, which means that it blocks the binding of dopamine to this receptor. This interaction results in a decrease in dopamine signaling, which can have various effects on the body. The exact mechanism of action of IPN is still being studied, but it is believed to involve the modulation of various neurotransmitter systems.
Biochemical and physiological effects:
IPN has been found to have various biochemical and physiological effects, including the modulation of dopamine signaling, the regulation of neurotransmitter release, and the modulation of synaptic plasticity. IPN has also been shown to have potential therapeutic effects in various animal models of neurological disorders, including Parkinson's disease and schizophrenia.
実験室実験の利点と制限
The advantages of using IPN in lab experiments include its high potency, selectivity, and specificity for the dopamine D2 receptor. IPN has also been shown to have a relatively low toxicity profile, making it a safe option for research. The limitations of using IPN in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on IPN, including the development of new drugs based on its structure, the investigation of its potential therapeutic effects in various neurological disorders, and the elucidation of its exact mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of IPN in vivo, as well as its potential side effects. Overall, IPN is a promising compound that has the potential to advance our understanding of dopamine signaling and its role in various physiological processes.
合成法
The synthesis of IPN involves the reaction of 5-isopropylpyrimidine-4-carbaldehyde with 2-(6-methoxy-2-naphthyl)morpholine in the presence of a catalyst. The resulting product is purified using various techniques, including column chromatography, recrystallization, and HPLC. The yield of this synthesis method is relatively high, making it a viable option for large-scale production.
科学的研究の応用
IPN has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. IPN has been found to have a unique mechanism of action, making it a promising candidate for the development of new drugs. IPN has been shown to interact with the dopamine D2 receptor, which is involved in various physiological processes, including reward, motivation, and movement.
特性
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-4-(5-propan-2-ylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-15(2)20-12-23-14-24-22(20)25-8-9-27-21(13-25)18-5-4-17-11-19(26-3)7-6-16(17)10-18/h4-7,10-12,14-15,21H,8-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVZLIQGNKDVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=CN=C1N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Isopropylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]acetamide](/img/structure/B5298388.png)
![1-acetyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepane](/img/structure/B5298395.png)
amine dihydrochloride](/img/structure/B5298396.png)
![5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-2-[4-(methylthio)phenyl]-1,3-oxazole](/img/structure/B5298411.png)

![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide](/img/structure/B5298421.png)
![1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5298425.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5298436.png)
![N-[3-(dimethylamino)propyl]-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5298461.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-chlorobenzamide](/img/structure/B5298471.png)
![5-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)-2-(3-methylphenyl)pyrimidine](/img/structure/B5298472.png)

![3-{2-[(3-amino-3-oxopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5298481.png)